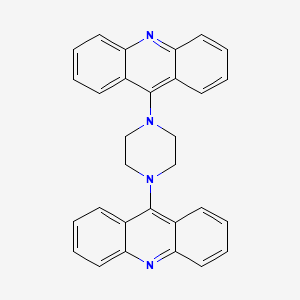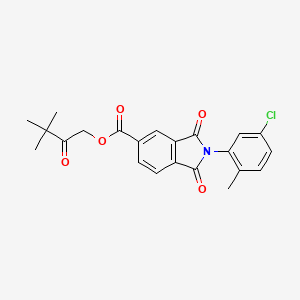![molecular formula C50H42O6P2 B12468209 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two diphenylphosphoroso groups attached to a naphthalene core through ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene typically involves the reaction of naphthalene derivatives with diphenylphosphoroso compounds. One common method includes the use of phase-transfer catalysis and microwave irradiation to enhance the reaction efficiency . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoroso groups to diphenylphosphine.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Scientific Research Applications
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological systems and processes.
Mechanism of Action
The mechanism of action of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, including:
Comparison with Similar Compounds
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene can be compared with other similar compounds such as:
1,8-Bis(diphenylphosphinyl)naphthalene: This compound has similar structural features but differs in its chemical reactivity and applications.
1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane: Another related compound with distinct ion-selective properties and applications in coordination chemistry.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C50H42O6P2 |
|---|---|
Molecular Weight |
800.8 g/mol |
IUPAC Name |
1,8-bis[2-(2-diphenylphosphorylphenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C50H42O6P2/c51-57(40-21-5-1-6-22-40,41-23-7-2-8-24-41)48-33-15-13-29-44(48)53-35-37-55-46-31-17-19-39-20-18-32-47(50(39)46)56-38-36-54-45-30-14-16-34-49(45)58(52,42-25-9-3-10-26-42)43-27-11-4-12-28-43/h1-34H,35-38H2 |
InChI Key |
HMDFZBAEPVXJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOC4=CC=CC5=C4C(=CC=C5)OCCOC6=CC=CC=C6P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12468134.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B12468137.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12468157.png)
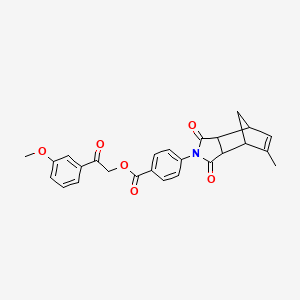
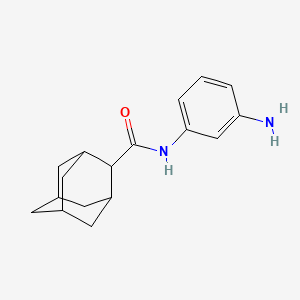
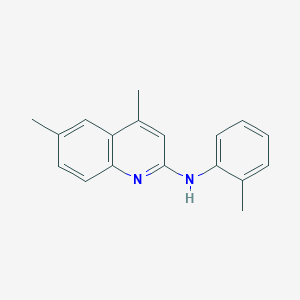
![N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide](/img/structure/B12468178.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12468188.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B12468204.png)
